N-Formyl-Met-Met-Met, also known as N-formylmethionylmethionylmethionine, is a synthetic compound derived from the amino acid methionine. This compound is significant in biochemical research and pharmaceutical applications due to its structural and functional properties. It is primarily used in studies related to peptide synthesis, protein folding, and as a potential therapeutic agent.
N-Formyl-Met-Met-Met can be synthesized from methionine through various chemical processes. Methionine itself is an essential amino acid found in many proteins and is pivotal in numerous metabolic processes.
N-Formyl-Met-Met-Met belongs to the class of formylated peptides. These compounds are characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the amino group of methionine. This modification can influence the peptide's biological activity and stability.
The synthesis of N-Formyl-Met-Met-Met typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to monitor the progress and purity of the reaction.
N-Formyl-Met-Met-Met has a molecular formula of C₁₂H₁₅N₃O₂S and a molecular weight of approximately 273.38 g/mol. The structure consists of three methionine units linked together with a formyl group attached to the terminal nitrogen.
The compound features a central carbon backbone typical of peptides, with side chains that include sulfur-containing thioether groups from methionine. The presence of the formyl group alters its reactivity and interaction with biological targets.
N-Formyl-Met-Met-Met can participate in various chemical reactions typical for peptides, including:
The reactivity of N-Formyl-Met-Met-Met depends on its chemical environment and can be influenced by factors such as solvent polarity and temperature.
The mechanism of action for N-Formyl-Met-Met-Met is primarily studied in the context of its biological activity. It may function as a signaling molecule or modulator in biological systems, particularly in immune responses.
Research indicates that formylated peptides can interact with specific receptors on immune cells, triggering responses such as chemotaxis or activation. This mechanism is crucial for understanding their role in inflammation and immune modulation.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and purity.
N-Formyl-Met-Met-Met has several applications in scientific research:
The N-formylation of methionine residues represents a fundamental biochemical modification critical for protein synthesis initiation and cellular signaling. This process exhibits distinct mechanisms across biological domains:
Prokaryotic Systems:In bacteria, methionyl-tRNA formyltransferase (FMT) catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate (N10-fTHF) to the α-amino group of methionyl-tRNAfMet (Fig. 1A). The resulting N-formylmethionyl-tRNA (fMet-tRNAfMet) serves as the universal initiator for protein synthesis. Structural studies reveal that FMT recognizes specific structural features of the tRNAfMet acceptor stem, including conserved nucleotide motifs that distinguish it from elongator tRNAMet [1] [3]. This enzymatic reaction occurs with high specificity, as FMT exhibits negligible activity toward methionyl-tRNAMet or non-methionylated tRNAs. The formylation reaction precedes ribosomal engagement and is considered indispensable for efficient translation initiation in most bacterial species [1] [8].
Eukaryotic Mitochondrial System:Despite their evolutionary divergence, mitochondria retain bacterial-like translation machinery, including MTFMT (methionyl-tRNA formyltransferase), a nuclear-encoded enzyme imported into mitochondria. MTFMT utilizes mitochondrial N10-fTHF to formylate mitochondrial Met-tRNAMet, generating fMet-tRNAfMet for the initiation of mitochondrial-encoded protein synthesis [3] [8]. Knockout studies in mammalian cells demonstrate that while MTFMT ablation eliminates mitochondrial fMet-tRNAfMet and reduces synthesis efficiency of specific OXPHOS subunits (notably ND4, COI), mitochondrial protein synthesis persists, indicating formylation is not absolutely essential but crucial for optimal function [8].
Emerging Cytosolic Roles:Recent evidence challenges the dogma that cytosolic eukaryotic protein synthesis exclusively uses non-formylated Met. Under cellular stress (e.g., nutrient deprivation), cytosolic mislocalization of MTFMT or incomplete mitochondrial import can lead to N-formylation of cytosolic initiator tRNAiMet, producing fMet-tRNAiMet. Ribosomes utilizing this misformylated tRNA incorporate fMet at the N-terminus of cytosolic proteins, marking them for rapid degradation via the fMet/N-degron pathway mediated by ubiquitin ligases. This pathway represents a novel quality control mechanism linking formylation to proteostasis [5] [1].
Table 1: Enzymatic Formylation Pathways Across Biological Systems
System | Enzyme | Cofactor | tRNA Substrate | Primary Function | Essentiality |
---|---|---|---|---|---|
Prokaryotic Cytosol | FMT (Methionyl-tRNA formyltransferase) | N10-formyltetrahydrofolate | tRNAfMet | Translation initiation | Essential in most bacteria (e.g., E. coli) |
Eukaryotic Mitochondria | MTFMT (Nuclear-encoded, mitochondrial) | N10-formyltetrahydrofolate | mt-tRNAMet | Mitochondrial translation initiation | Non-essential but critical for OXPHOS efficiency |
Eukaryotic Cytosol (Aberrant) | Mislocalized MTFMT | N10-formyltetrahydrofolate? | tRNAiMet | Protein degradation signal (fMet/N-degron) | Non-essential, stress-induced |
The tripeptide N-Formyl-Met-Met-Met (fMMM) can originate through distinct biosynthetic routes:
Ribosomal Synthesis (Biological Context):Ribosomal production of fMMM occurs exclusively with fMet at the N-terminus as the initiating residue. This process requires:
Non-Ribosomal Chemical Synthesis (Research Context):Chemically synthesizing defined fMMM peptides requires strategies to protect the Nα-formyl group during synthesis and deprotection. Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the primary method:
Chemoenzymatic Approaches:Purified FMT enzyme can potentially formylate chemically synthesized Met-Met-Met-OH using N10-fTHF as the formyl donor. However, this method faces challenges: FMT exhibits strict specificity for Met-tRNAfMet as its physiological substrate and generally shows poor activity, if any, towards free peptides or amino acids [1] [10]. Engineering FMT for broader substrate acceptance remains an area of exploration.
Table 2: Synthesis Strategies for N-Formyl-Met-Met-Met
Synthesis Method | Key Steps/Components | N-Formylation Strategy | Advantages | Limitations/Challenges |
---|---|---|---|---|
Ribosomal (Biological) | Ribosome, fMet-tRNAfMet, mRNA (AUG-AUG-AUG...), Met-tRNAMet | Enzymatic (FMT/MTFMT) on Met-tRNA | Native, co-translational; generates fMet only at true N-terminus | Requires specific codon sequence; fMMM segment typically processed (deformylated/degraded) |
Chemical (SPPS - Fmoc) | Wang resin, Fmoc-Met-OH, DIC/HOBt coupling, Piperidine deprotection | On-resin with Ethyl Formate (post-assembly) | High control over sequence & labeling (13C/15N); avoids harsh acids; chemoselective | Requires optimization; yield depends on coupling/deblocking efficiency; purification needed |
Chemoenzymatic | Chemically synthesized Met-Met-Met-OH, Purified FMT, N10-fTHF | Direct enzymatic formylation of free peptide | Potentially greener, single-step modification | Very low efficiency; FMT highly specific for Met-tRNA, not free peptides |
While methionyl-tRNA formyltransferase (FMT/MTFMT) primarily acts in translation initiation by generating the initiator fMet-tRNAfMet, its activity has profound downstream consequences on the post-translational fate of proteins, particularly concerning N-terminal stability and function:
Generation of the fMet Degron:The N-terminal fMet residue, whether incorporated in the cytosol (aberrantly) or within mitochondria (natively), acts as a potent degron signal. Proteins bearing N-terminal fMet are recognized by a specialized ubiquitin-proteasome system known as the fMet/N-degron pathway. Recognition involves specific E3 ubiquitin ligases that identify the formyl group and the adjacent residues, leading to polyubiquitylation and rapid proteasomal degradation. This pathway serves as a crucial quality control mechanism:
Impact on Mitochondrial Protein Maturation and Function:Although not strictly a classical post-translational modification (PTM) of a specific residue, the presence or absence of N-terminal formylation significantly influences the maturation and assembly of mitochondrial-encoded proteins:
Enzymatic Machinery for fMet Removal:The processing of the formyl group is catalyzed exclusively by peptide deformylase (PDF), a metalloenzyme conserved from bacteria to mitochondria. PDF specifically hydrolyzes the formyl group from N-terminal fMet residues but exhibits varying efficiency depending on the adjacent amino acid(s). Following deformylation, methionine aminopeptidase (MetAP) removes the exposed initiator methionine residue, but only if the penultimate residue has a small side chain (e.g., Gly, Ala, Ser, Pro, Val). The presence of Met at position 2 (as in fMet-Met-Met...) strongly inhibits MetAP activity, leading to proteins retaining Met at the N-terminus after deformylation (Met-Met-Met...). The persistence of fMet (due to inefficient PDF activity) or the exposed Met (if PDF acts but MetAP cannot) can both serve as determinants for protein stability via the N-degron pathways [1] [3].
Table 3: Enzymes Governing the Fate of N-terminal fMet Residues
Enzyme | Localization | Substrate | Reaction | Functional Consequence |
---|---|---|---|---|
Methionyl-tRNA Formyltransferase (FMT/MTFMT) | Prokaryotic cytosol / Mitochondria | Met-tRNAfMet / mt-Met-tRNAMet | Formyl group transfer from N10-fTHF to Met α-NH2 | Produces fMet-tRNAfMet for initiation; Creates fMet degron source |
Peptide Deformylase (PDF) | Prokaryotic cytosol / Mitochondria | Proteins with N-terminal fMet-X... | Hydrolysis of N-formyl group | Exposes N-terminal Met (or other residue); Required for MetAP action; Prevents fMet degron |
Methionine Aminopeptidase (MetAP) | Cytosol / Mitochondria | Proteins with N-terminal Met-Y... (Y=small residue) | Hydrolysis of N-terminal Met | Generates mature N-terminus; Prevents Met/N-degron; Inhibited if Y=Met (e.g., M2 in fMMM) |
fMet/N-degron E3 Ubiquitin Ligases | Cytosol / Nucleus? | Proteins with N-terminal fMet | Polyubiquitylation | Targets fMet-proteins for proteasomal degradation; Quality control |
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